molecular formula C16H11BrN2OS B8478817 7-Methoxy-2-(4-bromophenyl)-imidazo[2,1-b]benzothiazole

7-Methoxy-2-(4-bromophenyl)-imidazo[2,1-b]benzothiazole

Cat. No.: B8478817
M. Wt: 359.2 g/mol
InChI Key: BYARTIHARQIFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-(4-bromophenyl)-imidazo[2,1-b]benzothiazole is a useful research compound. Its molecular formula is C16H11BrN2OS and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11BrN2OS

Molecular Weight

359.2 g/mol

IUPAC Name

2-(4-bromophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C16H11BrN2OS/c1-20-12-6-7-14-15(8-12)21-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3

InChI Key

BYARTIHARQIFTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the minimum volume of EtOH was dissolved the commercially available 2-amino-6-methoxybenzothiazole (2 mmol), then 2,4′-dibromoacetophenone (2 mmol) was added and the resulting mixture was refluxed for 5 h before addition of NaHCO3 (3 mmol). After 2 h more of reflux, the precipitate was filtered off, washed with a mixture 1/1 AcOEt/hexane and dried in vacuum and then used in the next step, optionally, without further purification. The result was a white solid as a 54% yield.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.